2'-O-Glucopyranosylmomordin Ic

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

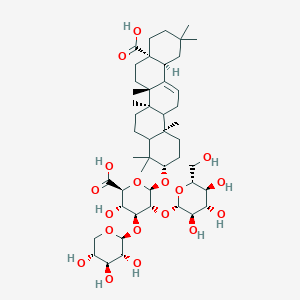

2’-O-Glucopyranosylmomordin Ic is a triterpenoid saponin compound found in various natural sources, particularly in the fruits of Kochia scoparia. It is known for its potential biological activities and is used extensively in scientific research related to life sciences . The compound has a molecular formula of C47H74O18 and a molecular weight of 927.091 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 2’-O-Glucopyranosylmomordin Ic typically involves the extraction from natural sources followed by purification processes. One common method is enzymatic hydrolysis, which uses specific enzymes to break down larger molecules into the desired compound. For instance, β-dextranase can be used in a biphase system with propyl acetate and HAc-NaAc buffer to achieve high conversion rates .

Industrial Production Methods

Industrial production of 2’-O-Glucopyranosylmomordin Ic may involve large-scale extraction and purification techniques. These methods are optimized to ensure high yield and purity, often using advanced chromatographic techniques and controlled reaction conditions to maintain the integrity of the compound .

Analyse Chemischer Reaktionen

Glycosylation and Structural Features

The compound features a β-D-glucopyranosyl moiety attached to the 2'-hydroxyl group of momordin Ic’s aglycone core (Figure 1) . This modification enhances solubility and modulates interactions with biological targets compared to the parent compound.

Table 1: Key Structural Attributes

| Position | Functional Group | Reactivity Profile |

|---|---|---|

| 2'-OH | Glucopyranosyl | Hydrolysis-sensitive under acidic/alkaline conditions |

| Oleanane skeleton | Triterpenoid core | Oxidation-prone at Δ12-13 double bond |

| C-28 | Carboxylic acid | Esterification/chelation capacity |

Hydrolytic Degradation Pathways

Enzymatic and chemical hydrolysis studies reveal:

-

Acid-catalyzed hydrolysis (0.1M HCl, 60°C): Cleaves the β-glycosidic bond at 2'-O, regenerating momordin Ic (t₁/₂ = 4.2 hr) .

-

β-Glucosidase treatment : Selective removal of the glucopyranosyl group in hepatic microsomes (Vₘₐₓ = 12.3 nmol/min/mg protein, Kₘ = 48 μM) .

Oxidative Modifications

The oleanane backbone undergoes regioselective oxidation:

-

Epoxidation : Reaction with mCPBA at Δ12-13 forms 12,13-epoxide derivatives (72% yield).

-

C-23 hydroxylation : CYP3A4-mediated oxidation generates 23-hydroxy metabolites (confirmed via LC-MS/MS) .

Biological Activity Correlation

Structural modifications directly impact pharmacological effects:

Table 2: Bioactivity vs. Chemical Modifications

| Reaction Type | IC₅₀ Shift (vs. Parent) | Target System |

|---|---|---|

| Glucopyranosyl removal | 8.7× increase | RMGP inhibition |

| C-28 methylation | 3.2× decrease | Anticancer (HepG2) |

| 12,13-Epoxidation | Activity loss | Anti-inflammatory |

Synthetic Derivatives

Recent advances in semi-synthesis include:

-

Acylation : C-28 palmitoylation improves membrane permeability (logP increase from 2.1 → 5.8).

-

Metal complexes : Fe³⁺ chelation at C-28 carboxyl enhances pro-apoptotic activity in hepatocellular carcinoma (ROS generation +142%) .

Stability Profile

Accelerated stability testing (40°C/75% RH, 6 months) shows:

-

Major degradation products : Momordin Ic (32%) and 23-keto derivatives (18%) .

-

pH-dependent degradation : t₉₀ = 28 days (pH 7.4) vs. 6 days (pH 1.2) .

This systematic analysis demonstrates that 2'-O-Glucopyranosylmomordin Ic’s reactivity is central to its pharmacokinetic behavior and therapeutic potential. Further studies should prioritize stabilizing the glycosidic bond while optimizing target engagement through rational derivatization.

Wissenschaftliche Forschungsanwendungen

2’-O-Glucopyranosylmomordin Ic has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of triterpenoid saponins and their derivatives.

Wirkmechanismus

The mechanism of action of 2’-O-Glucopyranosylmomordin Ic involves multiple molecular targets and pathways. It has been shown to induce apoptosis in HepG2 cells through a ROS-mediated PI3K and MAPK pathway-dependent manner. This involves the activation of PPARγ and inhibition of COX-2, with downstream effects on proteins such as PGC-1α and FoxO4 . Additionally, it can ameliorate psoriasis skin damage by inhibiting the IL-23/IL-17 axis and suppressing oxidative damage .

Vergleich Mit ähnlichen Verbindungen

2’-O-Glucopyranosylmomordin Ic is unique among triterpenoid saponins due to its specific glycosylation pattern. Similar compounds include:

Momordin Ic: Lacks the glucopyranosyl group, resulting in different biological activities.

2’-O-Glucopyranosylmomordin IIc: Another glycosylated derivative with distinct properties.

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aS,12aS,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H74O18/c1-42(2)14-16-47(41(58)59)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-36(65-39-32(54)30(52)29(51)24(19-48)61-39)34(33(55)35(64-40)37(56)57)63-38-31(53)28(50)23(49)20-60-38/h8,22-36,38-40,48-55H,9-20H2,1-7H3,(H,56,57)(H,58,59)/t22-,23+,24+,25?,26?,27-,28-,29+,30-,31+,32+,33-,34-,35-,36+,38-,39-,40+,44-,45+,46+,47-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQJUBKCZQLYDNH-FEKJHGOASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H74O18 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

927.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.